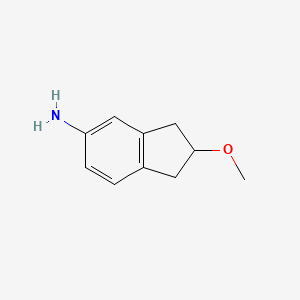

2-methoxy-2,3-dihydro-1H-inden-5-amine

Overview

Description

“2-methoxy-2,3-dihydro-1H-inden-5-amine” is a derivative of 2,3-Dihydro-5-methoxy-6-methyl-1H-inden-2-amine Hydrochloride, which is a highly selective serotonin releasing agent and produces entactogen effects .

Synthesis Analysis

The synthesis of “this compound” involves a Michael addition reaction . In a two-mouth flask equipped with a magnetic stirrer and a reflux system under argon gas, 1 mmol of 35% formaldehyde is poured and 1 mmol of dimethylamine is slowly added .Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO . The InChI code is 1S/C10H13NO/c1-12-10-5-7-2-3-9 (11)4-8 (7)6-10/h2-4,10H,5-6,11H2,1H3 .Chemical Reactions Analysis

The compound is used in the preparation of substituted indanes and tetralins which are PPARα modulators . It is also involved in Michael addition reactions .Physical and Chemical Properties Analysis

The compound has a molecular weight of 163.22 . It has a predicted boiling point of 294.3±40.0 °C and a predicted density of 1.11±0.1 g/cm3 . The predicted pKa is 5.00±0.40 .Scientific Research Applications

Bioactivity and Chemical Modification

- New Mannich bases, including derivatives of 2-methoxy-2,3-dihydro-1H-inden-5-amine, were synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Certain derivatives demonstrated high potency and selectivity, suggesting their potential as lead compounds for further designs and evaluations in medicinal chemistry (Gul et al., 2019).

Antimicrobial Properties

- A series of novel derivatives of this compound demonstrated antimycobacterial activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Some compounds showed significant reduction in colony-forming units in infected mouse macrophages, indicating their potential as antimycobacterial agents (Kumar et al., 2013).

Dopamine Receptor Agonism

- Derivatives of this compound were synthesized and evaluated for their affinity towards dopamine receptors. Certain compounds exhibited D2-like agonistic activity, indicating their potential therapeutic applications in disorders related to dopamine receptor dysfunction (Di Stefano et al., 2005).

Polymeric Modification for Medical Applications

- Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including derivatives of this compound, to form amine-treated polymers. These modified polymers exhibited increased thermal stability and showed promising antibacterial and antifungal activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).

Multitarget Receptor Interaction for Parkinson's Disease or Schizophrenia

- Compounds derived from this compound showed a multitarget combination of dopaminergic and serotoninergic profiles, which may be favorable for the treatment of schizophrenia or Parkinson's disease. These compounds combined D2-like and 5-HT1A receptor interactions, indicating their potential as therapeutic agents for these neurodegenerative and psychiatric disorders (Del Bello et al., 2019).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-methoxy-2,3-dihydro-1H-inden-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-5-7-2-3-9(11)4-8(7)6-10/h2-4,10H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUNQQMCFMLKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

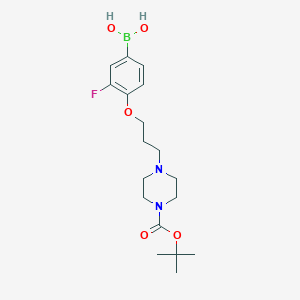

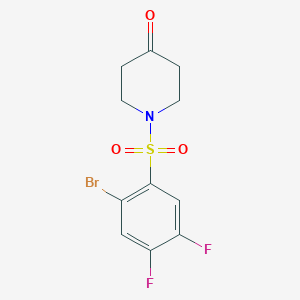

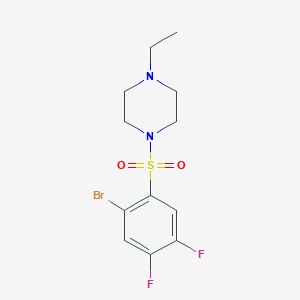

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)